![molecular formula C8H14ClN3O2 B6607864 ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 2839156-69-1](/img/structure/B6607864.png)
ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 4-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has diverse applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
- Biochemical Probes: It is investigated for its potential as a biochemical probe to study specific biological pathways and mechanisms.
Medicine
- Therapeutic Potential: The compound is explored for its anti-inflammatory and analgesic properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Industry
- Production of Specialty Chemicals: Utilized in the manufacturing of specialty chemicals and pharmaceuticals, contributing to various industrial applications.
Research indicates that this compound exhibits notable biological activities:
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound significantly inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
In vitro experiments have shown that derivatives derived from this compound exhibit promising anticancer properties. For instance, one derivative demonstrated an IC50 value of 26 µM against A549 lung cancer cells, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 4-methyl-1H-pyrazole-5-carboxylate | Lacks aminomethyl group | Moderate anti-inflammatory | Simpler structure |
1,3-Dimethylpyrazole | No carboxylate or ethyl group | Limited biological activity | Less functional diversity |
4-Aminopyrazole | No ethyl ester | Potential anti-cancer activity | Different pharmacological profile |
This comparison highlights how this compound stands out due to its combination of structural features that may enhance its solubility and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on various aspects of the compound's biological activity:
- Anti-inflammatory Effects: A study found that derivatives exhibited significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity: In experiments against several cancer cell lines, one derivative showed an IC50 value of 26 µM against A549 lung cancer cells, demonstrating promising anticancer potential.
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride
- Ethyl 4-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in various medical fields, including oncology and inflammation.
- IUPAC Name : Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride
- CAS Number : 1192609-09-8
- Molecular Formula : C7H11ClN3O2
- Molecular Weight : 192.64 g/mol
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, show significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound exhibited cytotoxic effects against human cancer cell lines comparable to established anticancer drugs .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could potentially lead to applications in treating inflammatory diseases .
The mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The binding affinity and selectivity towards these targets determine the biological efficacy observed in various assays .
Research Findings and Case Studies
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7-6(4-9)5-10-11(7)2;/h5H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILTYKFABVMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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